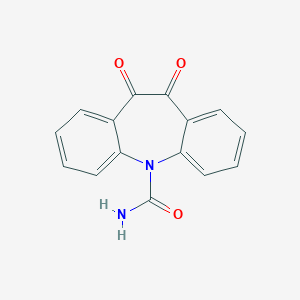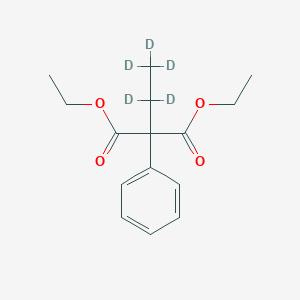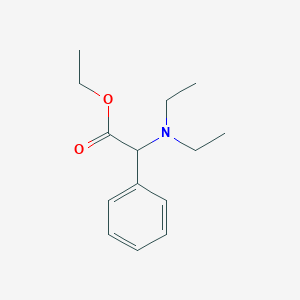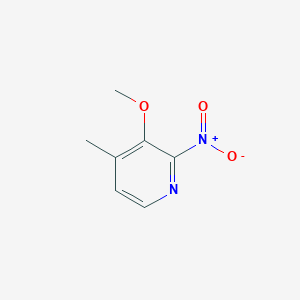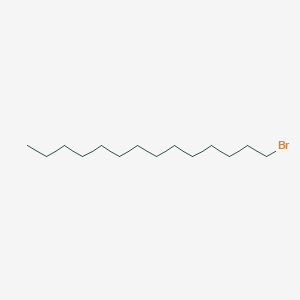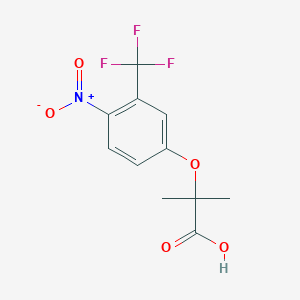
Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate, commonly known as EFCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFCA is a cyclopentane derivative that possesses a unique chemical structure, which makes it an attractive target for drug discovery.
Mecanismo De Acción
EFCA exerts its pharmacological effects by inhibiting the activity of the enzyme 15-lipoxygenase (15-LOX), which is involved in the biosynthesis of pro-inflammatory mediators such as leukotrienes. EFCA also inhibits the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of the immune response and inflammation. Furthermore, EFCA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Efectos Bioquímicos Y Fisiológicos
EFCA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the proliferation and migration of cancer cells. EFCA has also been shown to reduce the deposition of collagen and fibrosis in animal models of liver and lung fibrosis. In addition, EFCA has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EFCA is its high potency and selectivity towards its molecular targets. EFCA also exhibits good pharmacokinetic properties and can be easily synthesized in large quantities. However, one of the limitations of EFCA is its low solubility in water, which can make it challenging to formulate for oral administration. EFCA is also relatively new, and more research is needed to fully understand its safety and efficacy.
Direcciones Futuras
For research include investigating the potential of EFCA as a treatment for inflammatory bowel disease and traumatic brain injury, and understanding its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of EFCA involves the reaction of 1-hydroxycyclopentene with ethyl 2-fluoro-2-oxoacetate in the presence of a base catalyst. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the cyclopentane ring. The resulting product is then hydrolyzed to obtain EFCA in high yield and purity.
Aplicaciones Científicas De Investigación
EFCA has been extensively studied for its potential therapeutic applications in various diseases. Recent research has shown that EFCA exhibits potent anti-inflammatory, anti-tumor, and anti-fibrotic activities. EFCA has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
151395-78-7 |
|---|---|
Nombre del producto |
Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate |
Fórmula molecular |
C9H15FO3 |
Peso molecular |
190.21 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C9H15FO3/c1-2-13-8(11)7(10)9(12)5-3-4-6-9/h7,12H,2-6H2,1H3 |
Clave InChI |
KWGFVVUXTOXTOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1(CCCC1)O)F |
SMILES canónico |
CCOC(=O)C(C1(CCCC1)O)F |
Sinónimos |
Cyclopentaneacetic acid, -alpha--fluoro-1-hydroxy-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



